1-[3-(3-Quinolinyl)phenyl]ethanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
893737-12-7 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(3-quinolin-3-ylphenyl)ethanone |
InChI |
InChI=1S/C17H13NO/c1-12(19)13-6-4-7-14(9-13)16-10-15-5-2-3-8-17(15)18-11-16/h2-11H,1H3 |
InChI Key |
YZWREPOHKIXFCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 3 Quinolinyl Phenyl Ethanone and Its Structural Analogs
Precursor Synthesis Strategies
The successful synthesis of the target compound relies on the efficient preparation of two key building blocks: a suitably functionalized quinoline (B57606) ring and a phenyl-ethanone moiety primed for coupling.
The quinoline core is a prominent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed since its initial isolation from coal tar. iipseries.orgorientjchem.org These methods can be broadly categorized into classical named reactions and modern catalytic approaches.
Classical methods, many of which were discovered in the late 19th century, remain fundamental to quinoline synthesis. iipseries.org These include:
Skraup Synthesis (1880): This reaction produces quinoline by heating an aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction begins with the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with aniline, followed by cyclization and oxidation to form the quinoline ring. uop.edu.pk
Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst to form quinolines. wikipedia.orgsynarchive.comslideshare.net This method offers versatility in producing substituted quinolines. ukzn.ac.za
Combes Synthesis (1888): This method involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the intermediate Schiff base to yield a 2,4-disubstituted quinoline. researchgate.netwikipedia.orgwikiwand.comdrugfuture.com
Friedländer Synthesis (1882): One of the most straightforward methods, this involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). uop.edu.pkijcce.ac.irrsc.orgscispace.comresearchgate.netresearchgate.net A solvent-free Friedländer approach has been used to synthesize analogous compounds like 1-(4-phenylquinolin-2-yl)propan-1-one. bohrium.com
Modern synthetic strategies often employ transition-metal catalysts to achieve higher efficiency and functional group tolerance. These include rhodium, ruthenium, and copper-catalyzed annulation reactions that construct the quinoline ring through C-H activation pathways. researchgate.netmdpi.com For the synthesis of 3-substituted quinolines specifically, methods like the iron-catalyzed reductive cyclization of o-nitro-substituted Baylis-Hillman acetates have been developed. acs.org
Table 1: Classical Methods for Quinoline Synthesis
| Synthesis Method | Reactants | Catalyst/Conditions | Key Feature |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | H₂SO₄, Heat | Forms the basic quinoline structure. wikipedia.orgpharmaguideline.com |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (e.g., HCl) | Versatile for substituted quinolines. wikipedia.orgsynarchive.com |
| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | Yields 2,4-disubstituted quinolines. wikipedia.orgwikiwand.com |
| Friedländer Synthesis | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Acid or Base | Straightforward route to polysubstituted quinolines. ijcce.ac.irresearchgate.net |
The second essential precursor is a phenyl-ethanone derivative functionalized for a subsequent cross-coupling reaction. To synthesize the target compound, 1-[3-(3-quinolinyl)phenyl]ethanone , a key intermediate is 3-acetylphenylboronic acid or its ester equivalent for use in a Suzuki-Miyaura coupling.
The synthesis of such precursors can be achieved through various standard organic transformations. For instance, starting from 3-bromoacetophenone, a palladium-catalyzed borylation reaction with a boron source like bis(pinacolato)diboron (B136004) can introduce the necessary boronic ester group. Alternatively, functionalization of phenylethanone derivatives can be achieved through methods like bromide-mediated intermolecular annulation with alkynes to build more complex structures. acs.org The synthesis of various functionalized 2-aroylhydrazono-propanehydrazonoyl chlorides also serves as a gateway to other complex heterocyclic systems. nih.gov
Coupling Reactions for the Formation of the Biphenyl (B1667301) Linkage
The central step in constructing the This compound scaffold is the formation of the carbon-carbon bond between the quinoline and phenyl rings. Modern palladium-catalyzed cross-coupling reactions are the most efficient and widely used methods for this transformation.
Suzuki-Miyaura Coupling: This is arguably the most practical and common method for forming aryl-aryl bonds. The reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.com For the synthesis of This compound , this would typically involve the reaction of a 3-haloquinoline (e.g., 3-bromoquinoline) with 3-acetylphenylboronic acid .
The reaction conditions are crucial for success, especially when dealing with heteroaromatic substrates. A typical catalytic system includes a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand (e.g., triphenylphosphine, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃). nih.gov The choice of ligand and base can significantly impact the reaction yield and rate, particularly in challenging couplings involving two heteroaryl substrates or sterically hindered partners. nih.govnih.gov
Sonogashira Coupling: The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orguni-giessen.de While not a direct route to a biphenyl linkage, it can be a key step in a multi-step synthesis. For instance, a 3-haloquinoline could be coupled with an appropriately protected acetylene, followed by further elaboration of the alkyne to link to the phenyl ring. A more direct, though less common, approach would be the coupling of 3-ethynylquinoline with a 1-bromo-3-acetylbenzene . This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglucp.net
Table 2: Example Conditions for Cross-Coupling Reactions
| Reaction | Halide Partner | Boron/Alkyne Partner | Catalyst/Ligand | Base | Solvent |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromoquinoline (B21735) | 3-Acetylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O |
| Suzuki-Miyaura | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd-Xantphos precatalyst | K₂CO₃ | Dioxane |
| Sonogashira | Aryl Bromide | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | N/A |
| Sonogashira | Aryl Halide | Terminal Alkyne | Pd(0) complex, Cu(I) salt | Amine (e.g., Et₃N) | THF or DMF |
While modern cross-coupling reactions are dominant, classical methods can be envisioned for constructing the core structure, albeit often with lower efficiency and harsher conditions. The Friedländer synthesis, for example, could theoretically be adapted. researchgate.net One could conceive of a reaction between 2-amino-3'-acetylbenzophenone and a suitable carbonyl compound to form the quinoline ring already attached to the phenyl ethanone (B97240) moiety. However, the synthesis of the required substituted 2-aminobenzophenone (B122507) precursor would be complex. For this specific target molecule, the modularity and high functional group tolerance of palladium-catalyzed cross-coupling reactions make them the superior and more practical approach.
Derivatization of the Ethanone Functional Group within the Quinolinylphenyl Scaffold
Once the core structure of This compound is assembled, the ethanone functional group provides a handle for further molecular diversification. The ketone's reactivity allows for a variety of transformations.
For example, the methyl group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate. This enolate can then participate in various reactions. A prominent example is the Claisen-Schmidt condensation, where the enolate of a quinolinyl ethanone derivative reacts with an aromatic aldehyde in the presence of a base (like NaOH in ethanol) to form a chalcone (B49325), which is an α,β-unsaturated ketone. rsc.org This methodology has been used to synthesize a series of unsymmetrical bis-quinolin-3-yl chalcones from precursors like 1-(2-methyl-4-phenylquinolin-3-yl)ethanone . rsc.org
Furthermore, the ketone group itself can undergo reactions. An efficient one-pot method has been developed for the synthesis of anti-α,β-epoxy ketones from 1-(2-methyl-4-phenylquinolin-3-yl)ethanone and ethanol (B145695) under oxidative conditions in a modified Darzen reaction. rsc.org This reaction proceeds through a sequence of bromination, aldol (B89426) condensation, and substitution. rsc.org These examples highlight the synthetic utility of the ethanone group for creating a diverse library of structurally related compounds.
Mechanistic Considerations in the Synthesis of this compound
The formation of this compound can be primarily achieved through two plausible synthetic routes: the Suzuki-Miyaura cross-coupling reaction and the Friedländer annulation. Each of these methods involves distinct mechanistic steps that govern the reaction's efficiency and outcome.
A highly effective and modular approach for the synthesis of the target compound is the Suzuki-Miyaura cross-coupling reaction . This method involves the palladium-catalyzed reaction between a 3-haloquinoline (such as 3-bromoquinoline or 3-chloroquinoline) and (3-acetylphenyl)boronic acid. The catalytic cycle of the Suzuki-Miyaura reaction is well-established and comprises three key steps wikipedia.orgchemrxiv.orgorganic-chemistry.org:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 3-haloquinoline to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. The rate of this step is dependent on the nature of the halide, with the reactivity order being I > Br > Cl. wikipedia.orgacs.org
Transmetalation: The subsequent step is transmetalation, where the organic group from the organoboron reagent (in this case, the 3-acetylphenyl group) is transferred to the palladium(II) complex. This step requires the activation of the boronic acid with a base to form a more nucleophilic borate (B1201080) species, which facilitates the transfer of the aryl group to the palladium center. organic-chemistry.org
Reductive Elimination: The final step is reductive elimination, where the two organic ligands (the quinolinyl and the acetylphenyl groups) on the palladium(II) complex couple to form the desired C-C bond of the product, this compound. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org
The choice of phosphine ligands is crucial in the Suzuki-Miyaura coupling of haloquinolines, as they can influence the stability and reactivity of the palladium catalyst. acs.org For instance, sterically hindered phosphine ligands can promote the reductive elimination step and prevent catalyst deactivation.
An alternative, classical approach to the quinoline core is the Friedländer annulation , which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.orgresearchgate.net For the synthesis of this compound, this would conceptually involve the reaction of 2-aminobenzaldehyde (B1207257) with a β-dicarbonyl compound derived from 3-acetylbenzaldehyde. The mechanism proceeds through the following stages organic-chemistry.org:
Aldol-type Condensation: The reaction initiates with a base- or acid-catalyzed aldol-type condensation between the enolate of the ketone and the carbonyl group of the o-aminoaryl aldehyde.
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization via the attack of the amino group on the other carbonyl group, followed by dehydration to form the aromatic quinoline ring.
While the Friedländer synthesis is a powerful tool for quinoline formation, achieving the specific substitution pattern of this compound can be challenging and may require carefully designed starting materials. beilstein-journals.orgnih.gov
A less direct but plausible route could be the Friedel-Crafts acylation of a pre-formed 3-phenylquinoline. masterorganicchemistry.comorganic-chemistry.org This electrophilic aromatic substitution would introduce the acetyl group onto the phenyl ring. The mechanism involves the generation of an acylium ion from acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃), which then attacks the electron-rich phenyl ring. However, controlling the regioselectivity of the acylation on the phenyl ring can be a significant challenge.
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its analogs can be made more sustainable by focusing on catalyst development and the use of environmentally benign reaction conditions.
Catalyst Development for Environmentally Benign Syntheses
A key focus in greening the Suzuki-Miyaura coupling is the development of highly active and recyclable catalysts that can function under mild, aqueous, or solvent-free conditions.
| Catalyst Type | Description | Advantages | Relevant Research |
| Palladium on Carbon (Pd/C) | A heterogeneous catalyst where palladium is supported on activated carbon. | Easy to handle, can be recovered by filtration, and is often reusable. acs.org | Studies have shown that Pd/C, in combination with a suitable phosphine ligand, can effectively catalyze the Suzuki-Miyaura coupling of haloquinolines. acs.org |
| Palladium Nanoparticles | Nanoscale palladium particles, often stabilized on a support material like silica (B1680970) or magnetic nanoparticles. | High surface area-to-volume ratio leading to high catalytic activity. Magnetic nanoparticles allow for easy separation and recycling of the catalyst. nih.gov | Fe₃O₄@SiO₂-Pd nanocatalysts derived from horsetail (B1181666) plant have been used for Suzuki coupling reactions. acs.org |
| Palladacycles | Stable palladium complexes where the ligand is coordinated to the metal center through both a carbon-metal bond and a donor atom. | High activity and stability, often requiring low catalyst loadings. thieme-connect.com | Silica-supported imine-based palladacycles have been investigated for Suzuki reactions. thieme-connect.com |
| Ligand-Free Palladium Catalysts | Palladium catalysts that do not require the addition of phosphine ligands. | Simplifies the reaction setup and reduces costs associated with expensive ligands. | Palladium acetate (B1210297) in the presence of silica gel has been used for the Suzuki-Miyaura reaction of heteroaryl bromides in aqueous media. sci-hub.se |
| Homogeneous Recyclable Catalysts | Catalysts designed to be soluble during the reaction but easily separated afterward, for example, by using phase-separable ligands. | Combines the high activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. mdpi.com | Water-soluble ligands have been developed for aqueous Suzuki-Miyaura reactions, allowing for catalyst recycling. organic-chemistry.org |
Solvent-Free and Aqueous Reaction Conditions
Moving away from volatile organic solvents (VOCs) is a central tenet of green chemistry. The synthesis of quinolines and their derivatives has been successfully adapted to solvent-free and aqueous conditions.
Solvent-Free Synthesis:
Solvent-free, or neat, reactions offer significant environmental benefits by eliminating solvent waste and often leading to shorter reaction times and simpler work-up procedures.
Friedländer Synthesis: The Friedländer annulation can be efficiently carried out under solvent-free conditions, often with the assistance of a solid acid catalyst or microwave irradiation. organic-chemistry.orgtandfonline.comresearchgate.net For example, the reaction of o-aminoaryl ketones with carbonyl compounds has been achieved using reusable catalysts like 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) under solvent-free conditions. researchgate.net
Suzuki-Miyaura Coupling: Mechanochemical methods, such as ball milling, have been developed for solvent-free Suzuki-Miyaura cross-coupling reactions. nih.gov Additionally, solid-supported catalysts on materials like potassium fluoride-alumina can facilitate solventless Suzuki couplings. thieme-connect.com
Aqueous Reaction Conditions:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Suzuki-Miyaura coupling has been extensively studied in aqueous media.
Aqueous Suzuki-Miyaura Coupling: The use of water-soluble ligands or surfactant-mediated micellar catalysis allows for efficient Suzuki-Miyaura reactions in water. nih.govacs.org For the coupling of 3-bromoquinoline with phenylboronic acid, reactions have been successfully performed in water at elevated temperatures using specific palladium complexes. researchgate.net The presence of silica gel has also been found to be crucial for the successful performance of Suzuki-Miyaura reactions of heteroaryl bromides in aqueous media without the need for phosphine ligands. sci-hub.se
The development of these green synthetic methodologies provides a more sustainable and efficient pathway to access this compound and a wide range of related quinoline derivatives, aligning with the modern principles of environmentally conscious chemical synthesis.
Structural Modifications and Derivative Synthesis of 1 3 3 Quinolinyl Phenyl Ethanone
Variation of Substituents on the Quinoline (B57606) Heterocycle
The quinoline core is a versatile scaffold amenable to a wide range of chemical modifications, allowing for the fine-tuning of the molecule's properties.
Halogenation Studies
The introduction of halogen atoms onto the quinoline ring is a key strategy for creating intermediates for further functionalization or for modulating electronic properties. Halogenated quinolines are often synthesized from halogenated precursors. For instance, the synthesis of 1-(6-chloro-2-methyl-4-phenyl-3-quinolyl)ethanone demonstrates the incorporation of a chlorine atom at the C6 position, which originates from the starting aniline (B41778) derivative.
Alternatively, direct halogenation can be performed on the quinoline scaffold, although this may yield a mixture of products depending on the reaction conditions. Nucleophilic aromatic substitution on activated quinoline systems, such as the conversion of a 4-chloroquinoline (B167314) derivative, is another common route. google.com A notable example of direct halogenation on a related scaffold involves the bromination of 1-[3,4-dihydro-1(2H)-quinolinyl]ethanone at the α-position using N-bromosuccinimide (NBS).
Table 1: Examples of Halogenation Methods for Quinoline Derivatives
| Halogen | Position | Reagent/Method | Reference Compound Example |
|---|---|---|---|
| Chlorine | C6 | Precursor-directed synthesis | 1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)ethanone |
| Chlorine | C2, C4 | Vilsmeier-Haack reaction on anilides | 2,4-Dichloroquinoline |
| Bromine | α to Carbonyl | N-Bromosuccinimide (NBS) | 2-Bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-ethanone |
Alkyl and Aryl Substitutions
Alkyl and aryl groups can be introduced onto the quinoline heterocycle through several established synthetic methods. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active methylene (B1212753) group, is a classic and versatile method for constructing substituted quinolines. thieme-connect.comsioc-journal.cnorganic-chemistry.orgwikipedia.org By choosing appropriately substituted precursors, a variety of alkyl and aryl groups can be positioned on the resulting quinoline ring. ijcce.ac.irsioc-journal.cn
Modern cross-coupling reactions, particularly the palladium-catalyzed Suzuki-Miyaura coupling, are highly effective for creating C-C bonds. beilstein-journals.orgnih.gov This method typically involves the reaction of a halo-quinoline (e.g., a chloro- or bromo-quinoline) with an arylboronic acid to yield an aryl-substituted quinoline. beilstein-journals.orgnih.govnih.govacs.org This strategy has been successfully used to synthesize 2-alkynyl-4-arylquinolines and 2,3,4-triarylquinolines. beilstein-journals.orgnih.gov Furthermore, direct C-H arylation and alkylation methods are emerging as powerful, atom-economical alternatives, sometimes utilizing photocatalysis or specialized directing groups like N-oxides. nih.govresearchgate.netnih.gov
Table 2: Synthetic Methods for Alkyl and Aryl Substitution on Quinolines
| Substitution Type | Method | Key Reagents | Position(s) Targeted |
|---|---|---|---|
| Aryl | Friedländer Synthesis | 2-Aminoaryl ketone, active methylene compound | C2, C3, C4 |
| Aryl | Suzuki-Miyaura Coupling | Halo-quinoline, Arylboronic acid, Pd catalyst | C2, C3, C4, C8 beilstein-journals.orgnih.govnih.gov |
| Alkyl/Aryl | C-H Functionalization | Quinoline N-oxide, Arylboronic acid, Ru/Rh catalyst | C8 nih.gov |
Introduction of Heteroatom-Containing Functional Groups
Functional groups containing heteroatoms such as nitrogen, oxygen, and sulfur significantly influence a molecule's chemical and physical properties. pressbooks.pubnerdfighteria.infoyoutube.comscribd.com These groups are typically introduced onto the quinoline scaffold through multi-step synthetic sequences, often starting from activated precursors like 2-chloroquinoline-3-carbaldehyde (B1585622). rsc.orgnih.govrsc.orgsemanticscholar.org
The versatility of 2-chloroquinoline-3-carbaldehyde allows for a vast array of transformations. rsc.orgnih.gov For example, the aldehyde can undergo condensation with hydrazines to form hydrazones, which can then be cyclized to yield pyrazolo[3,4-b]quinolines. nih.gov Oxidation of the aldehyde to a carboxylic acid, followed by esterification and reaction with hydrazine (B178648) hydrate (B1144303) and carbon disulfide, can produce 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol. The chloro group at the C2 position can be substituted by various nucleophiles, including amines and thiols, to introduce further diversity. Knoevenagel condensation of the aldehyde with active methylene compounds can lead to the formation of pyranone-fused systems. nih.govnih.govorganicreactions.orgsigmaaldrich.commdpi.com Biosynthetic pathways also offer insights, where enzymes like flavin-dependent N-oxygenases can introduce N-O linkages through the oxidation of amines. nih.gov
Table 3: Synthesis of Heteroatom-Containing Derivatives from Quinoline Precursors
| Functional Group/Heterocycle | Precursor | Key Reaction(s) |
|---|---|---|
| Pyrazolo[3,4-b]quinoline | 2-Chloroquinoline-3-carbaldehyde | Condensation with hydrazine, cyclization nih.gov |
| 1,3,4-Oxadiazole | 2-Chloroquinoline-3-carbaldehyde | Oxidation, esterification, reaction with CS₂ rsc.org |
| Thiazolidinone | 2-Chloroquinoline-3-carbaldehyde | Condensation with amine, cyclization with thioglycolic acid |
| Pyrano[3,2-c]chromenone | 2-Chloroquinoline-3-carbaldehyde | Knoevenagel condensation with 4-hydroxycoumarin (B602359) nih.gov |
Modification of the Phenyl Ring Substitutions
Positional Isomerism Effects
Positional isomerism, which refers to compounds with the same molecular formula but different arrangements of substituents on a structural framework, is a critical factor in molecular design. In the context of 1-(3-quinolinyl)phenyl-ethanone, the acetyl group is at the meta position of the phenyl ring. The synthesis of the corresponding ortho- and para- isomers would lead to molecules with distinct three-dimensional shapes and physicochemical properties.
These isomers would likely be synthesized via a Suzuki coupling, reacting 3-bromoquinoline (B21735) (or its boronic acid equivalent) with the corresponding ortho-, meta-, or para- bromoacetophenone (or their boronic acid equivalents). The position of the acetyl group would influence the steric hindrance around the biaryl bond, affecting the dihedral angle between the quinoline and phenyl rings. This, in turn, would alter the molecule's interactions with biological targets or its properties in materials science applications. For instance, ortho-substituted acetophenones are known to sometimes show inferior results in condensation reactions compared to meta- or para-substituted ones due to increased steric hindrance.
Table 4: Predicted Impact of Positional Isomerism on 1-(Quinolinyl)phenylethanone
| Isomer Position | Expected Dihedral Angle (Quinoline-Phenyl) | Potential Steric Hindrance |
|---|---|---|
| ortho- | Larger angle due to repulsion | High |
| meta- | Intermediate angle | Moderate |
Electronic Effects of Substituents
The electronic properties of the entire molecule can be tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring. These substituents are typically incorporated by using a substituted phenylboronic acid in a Suzuki coupling reaction with a 3-haloquinoline.
The nature of these substituents influences the electron density of the phenyl ring and, by extension, the quinoline system through inductive and resonance effects. For example, studies on the synthesis of related quinoline systems have shown that the presence of EDGs (e.g., -OCH₃) or EWGs (e.g., -NO₂, -Cl) on the aromatic precursors can significantly affect reaction yields and product characteristics. ijcce.ac.ir An electron-rich phenyl ring (with EDGs) may enhance the reactivity of the quinoline ring in certain electrophilic substitutions, while an electron-poor phenyl ring (with EWGs) would have the opposite effect. These electronic perturbations can also impact properties like fluorescence and receptor binding affinity. For instance, in related systems, the introduction of an electron-withdrawing group has been shown to decrease the electron density of the quinoline ring, leading to reduced fluorescence quantum yields.
Table 5: Influence of Phenyl Ring Substituents on Molecular Properties
| Substituent (Example) | Electronic Nature | Expected Effect on Phenyl Ring Electron Density | Potential Impact on Reactivity/Properties |
|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating (EDG) | Increase | May increase reactivity towards electrophiles |
| -CH₃ (Methyl) | Electron-Donating (EDG) | Increase | May increase reactivity towards electrophiles |
| -Cl (Chloro) | Electron-Withdrawing (EWG) | Decrease | May decrease reactivity towards electrophiles |
| -NO₂ (Nitro) | Electron-Withdrawing (EWG) | Decrease | May decrease reactivity, alter photophysics |
Alteration of the Ethanone (B97240) Moiety
The ethanone group (—COCH₃) of 1-[3-(3-quinolinyl)phenyl]ethanone serves as a versatile chemical handle for a wide range of synthetic transformations. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for reactions at both sites. This dual reactivity enables the synthesis of a multitude of derivatives through reduction, condensation, and cyclization pathways.
Reduction Products
The ketone functionality of the ethanone moiety is readily susceptible to reduction, yielding secondary alcohols or fully reduced alkyl chains, depending on the reagents and conditions employed.
Alcohol Formation: The most common reduction involves the conversion of the ketone to a secondary alcohol, 1-[3-(3-quinolinyl)phenyl]ethanol. This transformation is typically achieved with high efficiency using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a standard choice for this conversion due to its selectivity for ketones and aldehydes. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. smolecule.com The resulting chiral alcohol can be a key intermediate for synthesizing enantiomerically pure compounds.
Amine Formation: The ethanone can also be converted into an amine through reductive amination. This process involves the initial condensation of the ketone with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ. This reduction can be accomplished using various methods, including catalytic hydrogenation or hydride reagents like sodium cyanoborohydride (NaBH₃CN). This pathway opens access to a range of amine derivatives. smolecule.comsmolecule.com
Condensation and Cyclization Products
The reactivity of the ethanone moiety's α-methyl group and carbonyl function is extensively utilized in condensation and cyclization reactions to construct new heterocyclic rings fused to or substituted on the core structure.
Chalcone (B49325) Formation and Subsequent Cyclizations: A key synthetic strategy involves the Claisen-Schmidt condensation of the ethanone with various aromatic or heteroaromatic aldehydes. iucr.org This base-catalyzed reaction yields α,β-unsaturated ketones, commonly known as chalcones. These chalcone derivatives of this compound are valuable intermediates for synthesizing a variety of heterocyclic systems. mdpi.com
Pyrimidines: Reaction of the chalcone intermediate with urea (B33335) or thiourea (B124793) in the presence of an acid catalyst can lead to the formation of dihydropyrimidine (B8664642) (DHPM) derivatives. mdpi.com
Pyrazoles and Isoxazoles: The α,β-unsaturated system of the chalcone is a classic Michael acceptor. Reaction with hydrazine or hydroxylamine (B1172632) leads to the formation of pyrazoline rings, which can be oxidized to pyrazoles or directly form isoxazoles, respectively. researchgate.net
Pyrans: The reaction of these chalcones with active methylene compounds like ethyl cyanoacetate (B8463686) can yield substituted pyran derivatives. mdpi.com
Direct Cyclization Strategies: The acetyl group can be converted into other functional groups that facilitate direct cyclization. For instance, conversion of the acetyl group into an enaminone using reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) provides a versatile intermediate. researchgate.net This enaminone can then be reacted with various binucleophiles to construct different heterocycles:
Pyrazoles: Reaction with hydrazine hydrate. researchgate.net
Isoxazoles: Reaction with hydroxylamine. researchgate.net
Pyrimidines: Reaction with guanidine. researchgate.net
Pyridines: Reaction with reagents like ethyl acetoacetate. researchgate.net
Formation of Other Heterocycles: The ethanone moiety can participate in multicomponent reactions or sequential syntheses to form other complex heterocyclic systems. For example, condensation with phenyl hydrazine followed by reaction with thioglycolic acid can produce thiazolidinone derivatives. rsc.org Similarly, oxidation of the ethanone to a carboxylic acid, followed by esterification and reaction with hydrazine and carbon disulfide, can lead to the formation of oxadiazole rings. rsc.org
Hybrid Architectures Incorporating the this compound Framework
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. nih.govnih.gov The this compound scaffold is an attractive building block for creating such hybrid molecules due to the well-documented biological significance of the quinoline ring. nih.govrasayanjournal.co.in
Quinoline-Chalcone Hybrids: As discussed previously, the condensation of this compound with various aldehydes produces chalcone derivatives. These molecules are themselves considered hybrids, combining the quinoline pharmacophore with the chalcone framework, which is known for a wide range of biological activities. iucr.org
Quinoline-Triazole Hybrids: The ethanone can be converted into a carbohydrazide, a key precursor for triazole synthesis. For instance, the ethanone can be oxidized to the corresponding carboxylic acid, esterified, and then reacted with hydrazine hydrate. mdpi.com The resulting hydrazide can be reacted with various isothiocyanates to form thiosemicarbazides, which are then cyclized under basic conditions to yield quinolinyl-triazole thione hybrids. rasayanjournal.co.in
Quinoline-Benzothiazine Hybrids: More complex fused systems can be constructed. For example, a related quinolinium-3-thiolate can undergo cyclization via nucleophilic substitution to create tetracyclic quino[3,4-b] researchgate.netvulcanchem.combenzothiazine derivatives. mdpi.com While not starting directly from this compound, this demonstrates the potential for building such hybrid architectures on the quinoline framework.
Quinoline-Benzimidazole Hybrids: The ethanone can be modified to an aldehyde (e.g., via oxidation of the corresponding alcohol), which can then be used to form Schiff base ligands. For example, reacting a quinoline carbaldehyde with 2-(2-aminophenyl)-1H-benzimidazole creates a quinoline-benzimidazole Schiff base, a hybrid molecule in itself, which can also act as a ligand for metal complexes. nih.gov
Stereochemical Aspects of Chiral Derivatives
The introduction of stereocenters into the this compound framework is a critical aspect of developing new derivatives, as the stereochemistry of a molecule often dictates its biological activity.
Creation of Chiral Alcohols: The most straightforward introduction of a chiral center is through the reduction of the prochiral ketone of the ethanone moiety to a secondary alcohol, 1-[3-(3-quinolinyl)phenyl]ethanol. While standard reduction with NaBH₄ produces a racemic mixture of (R)- and (S)-enantiomers, asymmetric reduction can be employed to synthesize one enantiomer selectively. This can be achieved using chiral reducing agents or catalysts.
Asymmetric Synthesis of Chiral Amines: Asymmetric hydrogenation of imines derived from this compound is a powerful method for producing chiral amines. acs.org The ketone is first condensed with an amine to form an N-substituted imine, which is then hydrogenated using a transition metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral ligand. This approach can provide high enantioselectivity. acs.org
Diastereoselective Reactions: When the this compound molecule already contains a chiral center, subsequent reactions can be influenced by that center, leading to diastereoselective outcomes. For example, in the synthesis of complex heterocyclic systems, the existing stereochemistry can direct the formation of new stereocenters.
Resolution and Characterization: For derivatives synthesized as racemic mixtures, resolution techniques are employed to separate the enantiomers. This can involve derivatization with a chiral resolving agent to form diastereomers that can be separated by chromatography, followed by removal of the chiral auxiliary. ethernet.edu.et The absolute configuration of newly synthesized chiral derivatives is typically determined using techniques like X-ray crystallography or 2D NMR spectroscopy. beilstein-journals.org The use of enantiomerically pure starting materials, such as L-amino acids in the synthesis of chiral benzimidazole (B57391) derivatives, can also ensure the stereochemical integrity of the final product. nih.gov
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 1 3 3 Quinolinyl Phenyl Ethanone and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of organic molecules.
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and understanding the spatial relationships between atoms. For a compound like 1-[3-(3-Quinolinyl)phenyl]ethanone, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.
A detailed analysis of the closely related analog, 1-(4-phenylquinolin-2-yl)propan-1-one, provides a strong basis for predicting the NMR spectrum of the target compound. acs.org The ¹H NMR spectrum is expected to show distinct signals for the aliphatic protons of the ethanone (B97240) methyl group in the upfield region, while the aromatic protons of the quinoline (B57606) and phenyl rings would appear in the downfield region (approximately δ 7.0–9.0 ppm). acs.orgrsc.org The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon (–C=O) in the highly deshielded region (around δ 200-205 ppm) and the methyl carbon at the opposite end of the spectrum. acs.org
2D NMR experiments establish the precise structure:
COSY spectra would reveal proton-proton couplings, confirming the connectivity within the phenyl ring and the quinoline ring systems.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon in the structure based on the signals of its attached protons. colab.ws
HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons over two to three bonds, which is crucial for connecting the quinoline ring, the central phenyl ring, and the acetyl group.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, helping to elucidate the preferred conformation of the molecule, particularly the dihedral angle between the quinoline and phenyl rings. nih.gov
| scienceTechnique | infoInformation Obtained | biotechExpected Observations for this compound |
|---|---|---|
| COSY | 1H-1H correlations through bonds (2-3 bonds). | Correlations between adjacent protons on the quinoline and phenyl rings. |
| HSQC | Direct 1H-13C correlations (1 bond). | Assignment of aromatic CH groups and the acetyl CH3 group. |
| HMBC | Long-range 1H-13C correlations (2-3 bonds). | Confirms connectivity between the acetyl group, the phenyl ring, and the quinoline moiety. |
| ROESY | 1H-1H correlations through space. | Provides insights into the 3D conformation and the relative orientation of the ring systems. nih.gov |
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. nih.gov It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.net Different polymorphs of a drug substance can exhibit varying stability, dissolution rates, and bioavailability. researchgate.net
In ssNMR, anisotropic (orientation-dependent) interactions are not averaged out as they are in solution. nih.gov Techniques like Magic-Angle Spinning (MAS) are used to narrow the broad lines typically seen in solid samples, yielding high-resolution spectra. nih.gov For quinoline derivatives, ssNMR can differentiate between polymorphs by detecting subtle differences in chemical shifts that arise from changes in the local electronic environment and intermolecular packing in the crystal lattice. researchgate.netsci-hub.st 2D ssNMR experiments can further provide details on the through-space proximities between atoms in the solid state, offering a comprehensive picture of the crystal packing. researchgate.net
| grainssNMR Parameter | insightsSignificance in Polymorphic Studies |
|---|---|
| 13C Chemical Shifts | Sensitive to the local electronic environment and molecular conformation. Different polymorphs will show distinct sets of chemical shifts. researchgate.net |
| Spin-Lattice Relaxation (T1) | Reflects molecular mobility and packing density, which can differ between polymorphs. |
| Cross-Polarization (CP) Dynamics | The efficiency of magnetization transfer depends on internuclear distances, providing insights into intermolecular packing. |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique that provides the exact mass of a molecule with high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the unambiguous determination of the elemental formula of the parent ion, a critical first step in structure elucidation. researchgate.netnih.gov For this compound (C₁₇H₁₃NO), HRMS can easily distinguish its formula from other potential compositions with the same nominal mass.
Furthermore, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument reveal the fragmentation patterns of the molecule. This data provides a "fingerprint" of the compound's structure, showing how it breaks apart upon collision-induced dissociation. For this compound, characteristic fragmentation pathways would likely include:
Loss of the methyl radical (•CH₃) from the acetyl group.
Cleavage of the acetyl group to form a stable acylium ion.
Fission of the bond between the phenyl and quinolinyl rings.
Analyzing these fragments allows chemists to piece together the molecular structure, confirming the identity and arrangement of the quinoline, phenyl, and ethanone components. scispace.com
| functionsParameter | task_altAnalytical Value |
|---|---|
| Molecular Formula | C₁₇H₁₃NO |
| Calculated Exact Mass ([M+H]⁺) | 248.1070 (for C₁₇H₁₄NO⁺) |
| Key Fragmentation 1 | Loss of acetyl group (-43 Da) to yield a quinolinyl-phenyl cation. |
| Key Fragmentation 2 | Cleavage to form quinoline cation ([C₉H₇N]⁺). |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint based on the functional groups present. For this compound, the FTIR spectrum would be dominated by several characteristic absorption bands.
| vibrationVibrational Mode | wavesExpected Wavenumber (cm⁻¹) | notesCharacteristic |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium to weak |
| Aliphatic C-H Stretch | 2900 - 3000 | Medium to weak |
| C=O Stretch (Ketone) | 1680 - 1700 | Strong, sharp acs.org |
| C=C and C=N Stretch (Aromatic) | 1500 - 1620 | Multiple medium to strong bands mdpi.com |
| C-C Stretch (Aromatic) | 1400 - 1500 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The technique is particularly sensitive to conjugated systems and chromophores. The structure of this compound contains two major chromophores—the quinoline ring and the benzoyl moiety (phenyl ketone)—which are conjugated, leading to characteristic absorption bands.
The spectrum is expected to show high-intensity absorption bands corresponding to π→π* transitions at shorter wavelengths (typically 220-280 nm), which are characteristic of the extended aromatic system. upi.edu Additionally, a lower-intensity band at a longer wavelength (around 300-330 nm) is anticipated, arising from the n→π* transition of the non-bonding electrons on the carbonyl oxygen atom. masterorganicchemistry.com The exact position and intensity (molar absorptivity, ε) of these bands are influenced by the solvent polarity. researchgate.netresearchgate.net Studying these electronic transitions provides valuable information about the molecule's electronic structure and the extent of conjugation between its constituent parts. upi.edu
| boltElectronic Transition | filter_tilt_shiftExpected λmax (nm) | flareCharacteristic Intensity (ε) |
|---|---|---|
| π → π | ~230 - 280 | High (ε > 10,000) upi.edu |
| n → π | ~300 - 330 | Low (ε < 1,000) masterorganicchemistry.com |
X-ray Crystallography for Absolute Stereochemistry and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state at atomic resolution. d-nb.info By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides definitive information on bond lengths, bond angles, and torsional angles. d-nb.infonih.gov
| view_in_arCrystallographic Parameter | straightenSignificance |
|---|---|
| Bond Lengths & Angles | Provides exact geometric data for the molecule, confirming its covalent structure. acs.org |
| Torsional (Dihedral) Angles | Defines the 3D conformation, especially the twist between the quinoline and phenyl rings. nih.gov |
| Unit Cell Dimensions | Describes the fundamental repeating unit of the crystal lattice. |
| Intermolecular Interactions | Reveals non-covalent forces (e.g., C-H···O, π-π stacking) that dictate crystal packing. nih.govnih.gov |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. This technique is particularly valuable for determining the absolute configuration and conformational features of chiral derivatives of this compound. While specific experimental CD data for chiral derivatives of this compound are not extensively available in the public domain, the principles of CD spectroscopy and data from analogous chiral quinoline and ketone-containing compounds allow for a detailed projection of its application.
The chromophoric system of this compound, which includes the quinoline ring, the phenyl ring, and the ethanone group, is expected to give rise to distinct electronic transitions that can become CD active in a chiral environment. The introduction of a chiral center, for instance, by asymmetric reduction of the ketone or by the presence of a chiral substituent on the aromatic rings, would make the molecule amenable to CD analysis.
The expected CD spectrum would be a superposition of Cotton effects arising from the various chromophores. The quinoline moiety possesses strong π-π* transitions, which are known to be sensitive to the chiral environment and can produce intense CD signals. researchgate.netrsc.org Similarly, the acetophenone-like chromophore (phenyl-ethanone part) has its own characteristic n-π* and π-π* transitions that would contribute to the CD spectrum. The interaction and spatial arrangement of these chromophores, dictated by the molecule's conformation, will govern the sign and magnitude of the observed Cotton effects.
In the case of atropisomeric derivatives, where chirality arises from hindered rotation around the single bond connecting the quinoline and phenyl rings, CD spectroscopy would be instrumental in assigning the absolute configuration (P or M) of the atropisomers. The exciton (B1674681) coupling between the π-π* transitions of the two aromatic rings would likely result in a bisignate Cotton effect, the sign of which can be correlated with the helicity of the molecule.
Hypothetical Chiroptical Data for a Chiral Derivative
To illustrate the potential of CD spectroscopy, a hypothetical data table for a chiral derivative, such as (R)-1-(3-(3-quinolinyl)phenyl)ethanol (obtained from the asymmetric reduction of the ethanone), is presented below. This table is based on the expected electronic transitions for the quinoline and phenyl chromophores and the typical wavelength ranges for such transitions.
| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Transition Assignment | Chromophore |
| ~310-330 | Positive/Negative | ¹Lb (π-π) | Quinoline |
| ~270-290 | Positive/Negative | ¹La (π-π) | Quinoline |
| ~240-260 | Positive/Negative | π-π | Phenyl |
| ~220-240 | Strong Positive/Negative | ¹Bb (π-π) | Quinoline |
Note: The signs of the Cotton effects are hypothetical and would depend on the absolute configuration and conformation of the specific chiral derivative.
The determination of the absolute configuration would typically involve a comparison of the experimental CD spectrum with that predicted by quantum-mechanical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). nih.gov By calculating the theoretical CD spectra for different stereoisomers and conformations, a reliable assignment of the absolute stereochemistry can be achieved.
Furthermore, CD spectroscopy can be employed to study the conformational dynamics of these molecules in solution. Changes in the CD spectrum with solvent polarity or temperature can provide insights into the conformational equilibria and the relative populations of different conformers.
Computational Chemistry and Theoretical Investigations of 1 3 3 Quinolinyl Phenyl Ethanone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For quinoline (B57606) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G(d,p), provide significant insights into their chemical behavior. nih.govuobaghdad.edu.iqresearchgate.net
Electronic Structure and Reactivity Prediction
DFT calculations can map the electron density and molecular electrostatic potential (MEP) of quinoline-based compounds. The MEP is particularly useful for predicting reactivity, as it identifies regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In analogous quinoline derivatives, the nitrogen atom of the quinoline ring typically exhibits a region of negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings show positive potential.
Table 1: Representative Global Reactivity Descriptors for a Quinoline Derivative (Calculated using DFT)
| Descriptor | Value (eV) | Description |
| Ionization Potential (I) | ~ 6.5 - 7.5 | The energy required to remove an electron. |
| Electron Affinity (A) | ~ 1.5 - 2.5 | The energy released when an electron is added. |
| Global Hardness (η) | ~ 2.0 - 3.0 | A measure of the molecule's resistance to change in its electron distribution. |
| Electronegativity (χ) | ~ 4.0 - 5.0 | The power of an atom in a molecule to attract electrons to itself. |
| Electrophilicity Index (ω) | ~ 2.5 - 4.0 | A measure of the electrophilic character of a molecule. |
Note: These values are representative and can vary depending on the specific quinoline derivative and the level of theory used in the calculation.
Molecular Orbital Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability. A larger energy gap suggests higher stability and lower chemical reactivity. uobaghdad.edu.iqresearchgate.net
For many quinoline derivatives, the HOMO is typically distributed over the quinoline ring system, while the LUMO is often located on the phenyl ketone portion of the molecule. The HOMO-LUMO energy gap for these compounds generally falls in the range of 3 to 5 eV. uobaghdad.edu.iqresearchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative (Calculated using DFT)
| Orbital | Energy (eV) |
| HOMO | ~ -6.0 to -7.0 |
| LUMO | ~ -1.5 to -2.5 |
| Energy Gap (ΔE) | ~ 4.0 to 5.0 |
Note: These values are illustrative and depend on the specific molecular structure and computational method.
Reaction Pathway Elucidation
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and calculating activation energies. For quinoline derivatives, this could be applied to understand their synthesis, metabolism, or degradation pathways. While specific studies on the reaction pathways of 1-[3-(3-Quinolinyl)phenyl]ethanone are not available, DFT has been used to study the reactivity of the quinoline nucleus and the ketone group in similar molecules.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations provide a detailed picture of the conformational flexibility and dynamic behavior of molecules over time. nih.govnih.govresearchgate.net For a molecule like this compound, MD simulations can explore the rotational freedom around the single bond connecting the phenyl and quinolinyl rings. These simulations can reveal the most stable conformations and the energy barriers between them.
In studies of other quinoline derivatives, MD simulations have been used to understand how these molecules interact with their environment, such as a solvent or a biological receptor. nih.govnih.govresearchgate.net Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Molecular Docking Studies for Hypothetical Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comnih.gov This is frequently used in drug discovery to predict how a ligand might bind to a protein's active site. For this compound, hypothetical docking studies could be performed against various protein targets to explore potential biological activities.
In numerous studies, quinoline derivatives have been docked into the active sites of enzymes like HIV reverse transcriptase and various kinases. mdpi.comnih.govtubitak.gov.tr These studies often reveal key interactions, such as hydrogen bonds and pi-pi stacking, between the quinoline compound and the amino acid residues of the protein.
Table 3: Representative Molecular Docking Results for a Quinoline Derivative with a Hypothetical Protein Target
| Parameter | Value | Description |
| Docking Score (kcal/mol) | -7.0 to -10.0 | An estimation of the binding affinity. More negative values indicate stronger binding. tubitak.gov.tr |
| Key Interacting Residues | TYR, HIS, ASP | Amino acids in the protein's active site that form significant interactions with the ligand. |
| Types of Interactions | Hydrogen Bonding, Pi-Pi Stacking | The nature of the chemical interactions between the ligand and the protein. |
Note: These results are hypothetical and would depend on the specific protein target and docking software used.
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to non-biological research)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their activity. researchgate.netnih.govjetir.org For non-biological research, QSAR could be used to predict properties like toxicity, environmental fate, or material properties.
Several QSAR studies have been conducted on quinoline derivatives for various biological activities. researchgate.netnih.govjetir.orgimist.manih.gov These studies use a range of molecular descriptors (e.g., topological, electronic, and steric) to build predictive models. While no specific non-biological QSAR studies on this compound were found, the principles could be applied to predict its properties based on a dataset of related compounds.
In Silico Screening and Design of Novel Analogs
The exploration of this compound as a scaffold for drug discovery is significantly accelerated by computational chemistry and theoretical investigations. In silico screening and the rational design of novel analogs represent a crucial phase in identifying derivatives with potentially enhanced potency, selectivity, and favorable pharmacokinetic profiles. mdpi.comnih.gov These computational methods allow for the high-throughput evaluation of virtual compounds, prioritizing the synthesis of the most promising candidates and thereby saving considerable time and resources. iapchem.orgijprajournal.com
Virtual Screening and Target Identification
The quinoline core is a well-established pharmacophore known to interact with a variety of biological targets, particularly protein kinases, which are pivotal in cancer and inflammatory disease signaling pathways. tandfonline.comresearchgate.net A hypothetical in silico screening campaign for analogs of this compound would commence with the identification of a relevant biological target. For the purpose of this theoretical investigation, a protein kinase such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is selected as a plausible target. researchgate.net
A virtual library of analogs would be created by making systematic modifications to the parent structure of this compound. Modifications could include substitutions on the phenyl ring, alterations of the ethanone (B97240) group, and substitutions on the quinoline moiety. These virtual compounds would then be subjected to molecular docking studies to predict their binding affinity and orientation within the ATP-binding pocket of VEGFR-2. nih.govmdpi.com
The docking scores, typically expressed in kcal/mol, provide an estimation of the binding free energy, with lower (more negative) scores indicating a potentially higher binding affinity. researchgate.net The analysis also reveals key molecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for stabilizing the ligand-receptor complex. nih.gov
Table 1: Hypothetical Molecular Docking Results of this compound Analogs against VEGFR-2
| Compound ID | Modification | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Parent | This compound | -7.8 | Cys919, Asp1046 | 1 |
| Analog-01 | Addition of a hydroxyl group to the ethanone | -8.5 | Cys919, Asp1046, Glu885 | 2 |
| Analog-02 | Replacement of the phenyl with a pyridine (B92270) ring | -8.1 | Cys919, Asp1046 | 1 |
| Analog-03 | Addition of a methoxy (B1213986) group on the phenyl ring | -8.3 | Cys919, Asp1046 | 1 |
| Analog-04 | Substitution with a fluorine atom on the quinoline ring | -8.9 | Cys919, Asp1046, Phe918 | 1 |
| Analog-05 | Replacement of the ethanone with a propanone group | -7.5 | Cys919, Asp1046 | 1 |
Pharmacophore Modeling and 3D-QSAR
Based on the structure of this compound and its interactions with the target, a pharmacophore model can be generated. tandfonline.comresearchgate.net This model defines the essential three-dimensional arrangement of chemical features necessary for biological activity. For a kinase inhibitor, this typically includes hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. tku.edu.tw This model serves as a 3D query to rapidly screen large compound databases for molecules with a similar pharmacophoric fingerprint, identifying structurally diverse compounds with the potential for similar biological activity.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the designed analogs with their predicted biological activity. biointerfaceresearch.comnih.gov A 3D-QSAR study would provide contour maps that visualize regions where steric bulk, positive or negative electrostatic potential would be favorable or unfavorable for activity, guiding further structural modifications. nih.gov
ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce the high attrition rates in drug development. iapchem.orgfiveable.me In silico tools can predict these properties for the designed analogs of this compound. simulations-plus.com Important parameters include lipophilicity (logP), aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for cytochrome P450 (CYP) enzyme inhibition. Adherence to established drug-likeness rules, such as Lipinski's Rule of Five, is also assessed to ensure the designed compounds possess physicochemical properties consistent with orally bioavailable drugs. simulations-plus.com
Table 2: Predicted ADMET Properties of Selected Analogs
| Compound ID | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (logS) | Lipinski's Rule of Five Violations | Predicted Toxicity Risk |
| Parent | 273.31 | 3.5 | -4.2 | 0 | Low |
| Analog-01 | 289.31 | 3.1 | -3.8 | 0 | Low |
| Analog-02 | 274.30 | 3.0 | -3.9 | 0 | Low |
| Analog-04 | 291.30 | 3.8 | -4.5 | 0 | Low |
| Analog-05 | 287.34 | 3.9 | -4.6 | 0 | Low |
Design of Novel Analogs and Structure-Activity Relationship (SAR) Insights
The data from molecular docking and ADMET predictions can be integrated to establish a preliminary structure-activity relationship (SAR). nih.govmdpi.comresearchgate.net For instance, the hypothetical results in Table 1 suggest that adding a hydrogen bond donor (hydroxyl group in Analog-01) or increasing hydrophobicity with a fluorine atom (Analog-04) could enhance binding affinity. slideshare.net
Based on these insights, a next generation of analogs can be designed. The goal is to optimize the interactions with the target receptor while maintaining favorable ADMET properties. mdpi.com For example, if Analog-04 shows high potency but poor solubility, subsequent designs might incorporate polar functional groups to improve its solubility profile without compromising its key binding interactions. This iterative process of design, virtual screening, and property prediction allows for the refinement of the chemical scaffold to produce lead candidates with a higher probability of success in later preclinical and clinical stages. nih.govbenthamdirect.com
Table 3: Summary of Hypothetical Structure-Activity Relationship (SAR) for this compound Analogs
| Modification Site | Structural Change | Predicted Impact on Activity | Rationale |
| Ethanone Group | Addition of small polar groups (e.g., -OH) | Increase | Potential for additional hydrogen bonding with the kinase hinge region. |
| Ethanone Group | Increase in alkyl chain length | Decrease | Possible steric hindrance in the ATP-binding pocket. |
| Phenyl Ring | Substitution with electron-withdrawing groups | Increase | May enhance π-stacking interactions with aromatic residues like Phenylalanine. |
| Quinoline Ring | Substitution with small hydrophobic groups (e.g., -F, -Cl) at position 7 | Increase | Favorable hydrophobic interactions within the binding site. slideshare.net |
| Quinoline Ring | Substitution at position 2 | Decrease | Steric hindrance that disrupts the necessary conformation for binding. slideshare.net |
Coordination Chemistry and Ligand Design Involving 1 3 3 Quinolinyl Phenyl Ethanone
Synthesis of Metal Complexes with the Quinoline-Ethanone Scaffold
Currently, there are no specific published reports detailing the synthesis of metal complexes using 1-[3-(3-Quinolinyl)phenyl]ethanone as a ligand. The synthesis of the ligand itself can be envisioned through methods like the Friedländer annulation, which is a common and versatile route for producing quinoline (B57606) derivatives. vulcanchem.comresearchgate.netrsc.org
Generally, the synthesis of metal complexes with quinoline-based ligands is straightforward and typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. arabjchem.orgrsc.org For analogous systems, such as those involving Schiff bases derived from quinoline aldehydes or other functionalized quinolines, complexes are often prepared by mixing stoichiometric amounts of the ligand and a metal salt (e.g., chlorides, nitrates, acetates) in a solvent like ethanol (B145695) or methanol, sometimes with gentle heating to facilitate the reaction. researchgate.netbendola.comsemanticscholar.org
Table 1: General Synthesis Methods for Metal Complexes with Quinoline-based Ligands
| Method | Description | Metal Precursors | Solvents |
|---|---|---|---|
| Direct Reaction | The ligand and metal salt are dissolved in a solvent and stirred, often with heat. The resulting complex may precipitate upon formation or after cooling/concentration. arabjchem.org | Metal halides (e.g., CoCl₂, NiCl₂, CuCl₂), acetates, or nitrates. | Ethanol, Methanol, Acetonitrile, DMF |
| Template Synthesis | The metal ion is present during the reaction that forms the ligand itself, guiding the formation of a specific complex, particularly for macrocyclic ligands. | Various transition metal ions. | Varies with ligand synthesis. |
| Schiff Base Condensation | A quinoline aldehyde/ketone is condensed with an amine in the presence of a metal ion to form the complex of the resulting Schiff base ligand in situ. researchgate.netbendola.com | Transition metal acetates or chlorides. | Ethanol, Methanol |
Given its structure, this compound would likely be reacted directly with various transition metal salts to yield new complexes. The choice of metal and reaction conditions would be crucial in determining the final structure and properties of the resulting coordination compound.
Investigation of Coordination Modes and Geometries
The specific coordination modes and geometries of metal complexes with this compound have not been experimentally determined via techniques like single-crystal X-ray diffraction. However, based on its structure and the known behavior of similar molecules, several potential coordination modes can be predicted.
The ligand possesses two potential donor sites: the nitrogen atom of the quinoline ring (a soft donor) and the oxygen atom of the ethanone (B97240) (acetyl) group (a hard donor). uni-muenchen.de This allows for several possibilities:
Monodentate Coordination: The ligand could coordinate to a metal center solely through the quinoline nitrogen atom. This is a common coordination mode for many simple quinoline derivatives. aut.ac.nz
Bidentate Chelating Coordination: The ligand could act as a bidentate N,O-chelate, forming a stable ring with the metal ion involving both the quinoline nitrogen and the ketone oxygen. The feasibility of this mode would depend on the steric and electronic properties of the metal center and the resulting chelate ring size.
Bridging Coordination: In polynuclear complexes, the ligand could bridge two metal centers, with the nitrogen coordinating to one metal and the oxygen to another.
The resulting coordination geometry would be highly dependent on the metal ion's preference, its oxidation state, and the ligand-to-metal ratio. researchgate.net For instance, with a 2:1 ligand-to-metal ratio, a metal like Co(II) or Ni(II) might form an octahedral complex, while Pd(II) or Pt(II) could favor a square planar geometry. arabjchem.orgbendola.com
Table 2: Plausible Coordination Geometries for Metal Complexes
| Coordination Number | Geometry | Potential Metal Ions |
|---|---|---|
| 4 | Square Planar | Pd(II), Pt(II), Cu(II) |
| 4 | Tetrahedral | Zn(II), Co(II) |
| 5 | Square Pyramidal | Cu(II), VO(II) |
Spectroscopic Characterization of Metal Complexes
Without synthesized complexes, no definitive spectroscopic data exists for this compound metal complexes. However, the expected spectroscopic changes upon coordination can be inferred from studies on analogous compounds. arabjchem.orgbendola.comresearchgate.netorientjchem.orgresearchgate.net
Infrared (IR) Spectroscopy: Coordination of the quinoline nitrogen to a metal center is typically confirmed by a shift in the C=N stretching vibration band to a different wavenumber compared to the free ligand. ijcce.ac.ir If the carbonyl oxygen is also involved in coordination, the C=O stretching frequency would similarly be expected to shift, usually to a lower energy, indicating a weakening of the bond upon electron donation to the metal. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. arabjchem.orgrsc.org
¹H NMR Spectroscopy: In the case of diamagnetic complexes (e.g., with Zn(II) or Pt(II)), ¹H NMR spectroscopy would be a powerful tool. The signals of the protons on the quinoline and phenyl rings, particularly those close to the nitrogen and oxygen donor atoms, would be expected to shift downfield upon complexation due to the deshielding effect of the metal ion. bendola.comijcce.ac.ir
UV-Visible Spectroscopy: The electronic spectra of the complexes would show bands corresponding to π-π* and n-π* transitions within the ligand, which may be shifted upon coordination. orientjchem.org For transition metal complexes, additional d-d transition bands would be observed. The position and intensity of these bands are dictated by the metal ion and the coordination geometry, providing insights into the electronic structure of the complex. arabjchem.orgresearchgate.net
Ligand Field Theory and Electronic Structure of Complexes
Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds, explaining their colors, magnetism, and spectroscopic properties by considering the interaction between the metal d-orbitals and the ligand orbitals. researchgate.net An LFT analysis for complexes of this compound is currently impossible as no such complexes have been synthesized and characterized.
If complexes were available, LFT would be applied as follows:
Determine Geometry: The coordination geometry (e.g., octahedral, tetrahedral) would first be established. researchgate.net
Analyze Electronic Spectra: The UV-Vis spectrum would be recorded to identify the energies of the d-d electronic transitions.
Calculate Ligand Field Parameters: From the transition energies, key parameters such as the ligand field splitting parameter (Δo for octahedral or Δt for tetrahedral) and the Racah parameter (B) could be calculated. These values would quantify the strength of the metal-ligand interaction and the extent of inter-electronic repulsion.
The position of this compound in the spectrochemical series, which ranks ligands based on the magnitude of the d-orbital splitting they induce, could then be determined. This would allow for predictions of magnetic properties (high-spin vs. low-spin) for relevant d-electron configurations.
Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)
While this compound has not been explicitly used in the construction of supramolecular assemblies or Metal-Organic Frameworks (MOFs), the quinoline moiety is a highly valuable component in this field. researchgate.netacs.org Quinoline-based ligands are frequently used as "struts" or "linkers" to build porous, crystalline MOF structures due to their rigidity and defined coordination vectors. acs.orgresearchgate.netfrontiersin.org
The incorporation of the this compound scaffold into such structures could offer several advantages:
Functional Pores: The acetylphenyl group could project into the pores of a MOF, offering sites for post-synthetic modification or specific guest interactions.
Luminescent Properties: Quinoline-containing MOFs and supramolecular structures are often highly luminescent, making them suitable for applications in chemical sensing or as emitting materials in devices. researchgate.netacs.orgresearchgate.net The extended π-system of this ligand suggests it could contribute to creating photoactive materials.
Controlled Assembly: The distinct donor atoms (N and O) and the potential for π–π stacking interactions between the aromatic rings could be exploited to direct the self-assembly of complex supramolecular architectures like helices or coordination polymers. acs.orgacs.org
The synthesis of MOFs with this linker would likely involve solvothermal methods, reacting the ligand with metal ions or clusters that form the nodes of the framework. rsc.orgresearchgate.net
Materials Science Applications of Quinoline Containing Ethanone Derivatives
Integration into Polymer Architectures
Quinoline-containing ethanone (B97240) derivatives are valuable building blocks for creating functional polymers. Their rigid, aromatic structure can enhance the thermal stability and mechanical properties of polymers, while the quinoline (B57606) nitrogen and ethanone carbonyl group offer sites for further chemical modification and interaction.
The development of thermosetting polymers often relies on crosslinking agents to create robust, three-dimensional networks. Quinoline derivatives, including those with ethanone functionalities, have been investigated as potential cross-link sites in polymer chains researchgate.net. The introduction of cross-linkable groups into the quinoline moiety allows for the formation of stable polymer networks with tailored properties nih.gov.
For instance, new quinoline and quinolone derivatives have been synthesized with the specific aim of introducing cross-linkable groups for applications like fluorescent labeling. These modifications often involve alkylation at the amide nitrogen or oxygen to yield derivatives that can be further functionalized with reactive groups such as isothiocyano or azido (B1232118) moieties, enabling them to be covalently linked to macromolecules nih.gov. While direct studies on "1-[3-(3-Quinolinyl)phenyl]ethanone" as a crosslinking agent are not widely reported, its structural similarity to these compounds suggests its potential as a precursor for creating cross-linkable materials. The synthesis of thermosetting polymers from plant oils has also utilized quinoline rings as cross-link sites, highlighting the versatility of this chemical motif in creating durable polymer materials researchgate.net.
Quinoline-containing ethanone derivatives can be utilized in the synthesis of novel monomers for polymerization. The reactive sites on the molecule allow for its incorporation into various polymer backbones, imparting the desirable properties of the quinoline ring to the final material.
One approach involves the use of quinoline derivatives in the formation of ion-imprinted polymers (IIPs). For example, palladium(II) IIPs have been synthesized by polymerizing ternary complexes of palladium(II) with derivatives of quinoline. In these systems, functional monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) and a crosslinking monomer such as ethylene (B1197577) glycol dimethacrylate (EGDMA) are used to build the polymer network around the metal-ligand complex nih.gov. This method demonstrates how quinoline-based structures can be integral components of a monomer system for creating highly selective materials.
Furthermore, novel acrylate (B77674) monomers based on quinoline-chalcone structures have been synthesized and polymerized. For example, a chalcone (B49325) prepared from 4-hydroxy benzaldehyde (B42025) and 2,4-dichloro acetophenone (B1666503) can be reacted with acryloyl chloride to produce a monomer, which is then copolymerized to create a new polymeric drug tandfonline.com. This highlights a pathway where an ethanone-containing precursor is converted into a polymerizable monomer. Although not directly involving "this compound," this methodology suggests its potential as a starting material for similar monomer synthesis.
Development of Functional Organic Materials
Functional organic materials are designed to possess specific properties for targeted applications, ranging from sensors to catalysts. The unique molecular structure of quinoline-containing ethanone derivatives makes them attractive candidates for the development of such materials deliuslab.comvulcanchem.comu-tokyo.ac.jpliverpool.ac.uk.
The combination of the quinoline ring system and a ketone-functionalized phenyl group in compounds like "1-[5-(3-Quinolinyl)-2-thienyl]ethanone" suggests potential applications in materials science for creating novel polymers or coatings with specific functionalities smolecule.com. Research has focused on synthesizing various functionalized quinoline derivatives to explore their properties. For example, the synthesis of pyrazole-tethered quinoline derivatives has been explored for their luminescent properties researchgate.net. Similarly, the total synthesis of complex molecules incorporating specific subunits has been undertaken to create novel functional agents acs.org. These efforts underscore the broad interest in developing new materials based on the versatile quinoline scaffold.
Application in Organic Electronics and Photonics
The field of organic electronics and photonics has seen significant growth, with a continuous demand for new materials with optimized performance. Quinoline-containing ethanone derivatives have emerged as promising candidates due to their inherent electronic and photophysical properties google.comrsc.org. Their rigid, planar structure and tunable energy levels make them suitable for a variety of optoelectronic devices chiralen.comgoogle.com.
Organic semiconductors are the core components of many organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells nih.govmdpi.com. The performance of these devices is highly dependent on the charge transport properties of the semiconductor material nih.gov. Quinoline derivatives are being investigated for their potential as n-type organic semiconductors, which are crucial for the development of efficient organic electronic circuits sigmaaldrich.com.
The electrical conductivities of quinoline derivatives have garnered significant interest due to their potential industrial applications mdpi.com. While pentacene (B32325) is a benchmark organic semiconductor, the development of new materials with tailored properties remains a key research area mdpi.com. The incorporation of quinoline moieties into organic materials can influence their electron-accepting properties, which is a key characteristic for n-type semiconductors google.comsigmaaldrich.com. The structural features of "this compound" suggest its potential as a building block for larger conjugated systems that could function as organic semiconductors.
One of the most promising applications of quinoline-containing ethanone derivatives is in the field of organic light-emitting diodes (OLEDs) chiralen.com. These compounds can serve as emitters or hosts in the emissive layer of an OLED. The quinoline moiety is known to be a part of many luminescent materials mdpi.comnih.govworktribe.com.
Specifically, "this compound" is cited in patents for its use in compositions for organic optoelectronic diodes and display devices chiralen.com. This indicates its direct relevance as a material for light-emitting applications. Research into pyrazolo[3,4-b]quinolines has also shown their potential as emission materials in OLEDs mdpi.com. The development of highly efficient blue thermally activated delayed fluorescence (TADF) emitters has also incorporated complex carbazole (B46965) derivatives, highlighting the importance of nitrogen-containing heterocycles in this field d-nb.info. The synthesis of various quinoline derivatives and their photophysical properties are actively being studied to tune their emission color and efficiency for OLED applications mdpi.com.
Sensor Development based on Quinoline Derivatives
Quinoline-based compounds are extensively investigated as fluorophores for the development of chemical sensors. rsc.orgresearchgate.net Their inherent fluorescence, which can be modulated by interactions with specific analytes, makes them highly suitable for this purpose. The nitrogen atom in the quinoline ring and other potential coordination sites can selectively bind to metal ions, leading to observable changes in their fluorescence emission, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching. mdpi.com This principle has been successfully applied in creating sensors for various metal ions.
Fluorescent Sensors for Metal Ion Detection:
A significant area of research focuses on the development of quinoline-based fluorescent sensors for the detection of biologically and environmentally important metal ions. For instance, novel quinoline derivatives have been designed and synthesized to act as highly selective and sensitive fluorescent sensors for ferric (Fe³⁺) and zinc (Zn²⁺) ions. rsc.orgmdpi.comnanobioletters.com
One study detailed the creation of a fluorescent sensor based on a modified quinoline fluorophore that exhibited excellent selectivity and sensitivity for Fe³⁺ over other common metal ions. rsc.org The mechanism of detection involves the complexation of Fe³⁺ by the sensor molecule, which leads to a quenching of its fluorescence emission. rsc.org The effectiveness of such sensors has been demonstrated not only in solution but also in biological systems, such as for imaging Fe³⁺ in living cells and zebrafish. rsc.orgmdpi.com
Similarly, various quinoline derivatives have been developed as fluorescent probes for Zn²⁺. mdpi.comnanobioletters.com These sensors often feature a "turn-on" fluorescence response, where the weak fluorescence of the quinoline compound is significantly enhanced upon binding to Zn²⁺. nanobioletters.com The design of these sensors can incorporate other moieties, such as thiazole, to enhance their selectivity and sensitivity. acs.org
Table 1: Examples of Quinoline-Based Fluorescent Sensors for Metal Ions
| Sensor Derivative | Target Ion | Sensing Mechanism | Detection Limit | Reference |
| Modified Quinoline Fluorophore | Fe³⁺ | Fluorescence Quenching | Not Specified | rsc.org |
| Quinolinyl-Tetraphenylethene | Zn²⁺ | Aggregation-Induced Emission | 0.66 µM | nanobioletters.com |
| Quinoline-Based Thiazole Derivative | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching | Not Specified | acs.org |
| 8-Aminoquinoline Derivatives | Zn²⁺ | Chelation-Enhanced Fluorescence | 1.2 x 10⁻⁶ M | nanobioletters.com |
The development of these sensors relies on the principles of coordination chemistry and photoinduced electron transfer (PET). mdpi.com The selectivity of the sensor is dictated by the specific binding affinity between the quinoline derivative and the target metal ion, which is influenced by factors such as the ion's charge, size, and coordination geometry.
Photochromic and Thermochromic Materials
Quinoline derivatives have also garnered attention for their potential in creating photochromic and thermochromic materials, which change their color in response to light or temperature, respectively. nih.govacs.org This behavior stems from reversible transformations between two different molecular structures with distinct absorption spectra.
Photochromism in Quinoline Derivatives:
The photochromism of certain quinoline-containing ketones is based on a process called photoenolization. nih.gov In this process, irradiation with light induces an intramolecular hydrogen transfer, leading to the formation of a colored photoenol. This transformation is reversible, with the molecule returning to its original state in the dark or upon heating. The efficiency of this photochromic behavior is influenced by the molecular structure and the surrounding solvent. nih.gov
Another class of photochromic quinoline derivatives includes spiropyrans. Spiro[indoline-pyrano[3,2-f]quinolines] have been synthesized and their photochromic properties investigated. osi.lv UV irradiation of these compounds leads to the cleavage of the spiro C-O bond, resulting in the formation of a colored, open-chain merocyanine (B1260669) isomer. The thermal stability of this colored form can be significantly enhanced by quaternization of the quinoline fragment. osi.lv
Thermochromism in Quinoline Derivatives:
Thermochromism, a change in color with temperature, has also been observed in quinoline derivatives. For example, certain coumarin (B35378) and phenanthridine-fused quinoline derivatives exhibit negative thermochromism, where the material becomes more colored as the temperature is decreased. acs.org This phenomenon is attributed to a shift in the equilibrium between a colorless and a colored zwitterionic species. acs.org
The study of Schiff base derivatives of quinoline has also revealed their potential for photo- and thermochromic applications, which are significant for modern technology. bendola.com
Table 2: Chromic Properties of Selected Quinoline Derivatives
| Compound Class | Chromic Property | Mechanism | Stimulus | Reference |
| Photoenolizable Quinoline Ketones | Photochromism | Intramolecular Hydrogen Transfer | Light | nih.gov |
| Spiro[indoline-pyrano[3,2-f]quinolines] | Photochromism | Spiro C-O Bond Cleavage | Light | osi.lv |
| Coumarin/Phenanthridine-Fused Quinolines | Thermochromism (Negative) | Equilibrium Shift to Zwitterion | Temperature Decrease | acs.org |
| Quinoline Schiff Bases | Photochromism & Thermochromism | Not Specified | Light/Temperature | bendola.com |
The development of these chromic materials based on quinoline-containing ethanone and other derivatives opens up possibilities for their use in applications such as optical switches, data storage, and smart windows.
Future Research Directions and Unexplored Avenues
Advanced Methodologies for Selective Functionalization
The exploration of advanced methodologies for the selective functionalization of 1-[3-(3-quinolinyl)phenyl]ethanone is a primary avenue for future research. The ability to precisely modify this molecule at specific positions is crucial for tuning its properties and developing new applications. rsc.orgrsc.org
Future investigations could focus on transition-metal-catalyzed C-H activation, a powerful tool for the direct functionalization of aromatic rings. nih.govacs.orgresearchgate.net Research into the selective C-H arylation, alkylation, or amination of both the quinoline (B57606) and phenyl rings could lead to a diverse library of derivatives with novel properties. The regioselectivity of these reactions on the quinoline ring, which has multiple non-equivalent C-H bonds, would be a key area of study. nih.govacs.org
Furthermore, the ethanone (B97240) functional group offers a versatile handle for a variety of chemical transformations. Future studies could explore stereoselective modifications of the ketone, such as asymmetric reduction to form chiral alcohols or conversion to other functional groups like amines or heterocycles. These modifications could have a significant impact on the biological activity and material properties of the resulting compounds.
| Potential Functionalization Reaction | Target Site | Potential Catalyst/Reagent | Desired Outcome |
| C-H Arylation | Quinoline C2, C4, C8 positions | Palladium, Rhodium, or Copper catalysts | Introduction of diverse aryl groups to modulate electronic and steric properties. |
| C-H Alkylation | Phenyl ring ortho/meta to ethanone | Nickel or Iron catalysts | Introduction of alkyl chains to modify solubility and self-assembly properties. |
| Asymmetric Reduction | Ethanone carbonyl group | Chiral ruthenium or rhodium catalysts | Synthesis of enantiomerically pure secondary alcohols for chiral applications. |
| Reductive Amination | Ethanone carbonyl group | Sodium cyanoborohydride and an amine | Conversion of the ketone to a variety of primary, secondary, and tertiary amines. |
| Knoevenagel Condensation | Ethanone α-protons | Base catalyst and an active methylene (B1212753) compound | Formation of new carbon-carbon bonds and extension of the conjugated system. |
Integration with Nanoscience and Nanotechnology
The integration of this compound with nanoscience and nanotechnology is a promising and largely unexplored research direction. The unique properties of this compound could be harnessed to create novel nanomaterials with advanced functionalities. Quinoline and its derivatives have already been utilized in the synthesis of nanocatalysts and as components of drug delivery systems. nih.govacs.orgresearchgate.netdovepress.com
Future research could investigate the use of this compound as a capping agent or stabilizer for the synthesis of metal nanoparticles, such as gold or silver. The nitrogen atom in the quinoline ring and the oxygen atom of the ethanone group could coordinate to the metal surface, controlling the size and shape of the nanoparticles. The resulting functionalized nanoparticles could exhibit enhanced catalytic activity or be used as sensitive probes in bioimaging. The synthesis of nanoparticles using phenyl ethanone derivatives has also been reported. researchgate.netmdpi.comnih.gov
Another avenue of exploration is the incorporation of this compound into nanocarriers, such as liposomes or polymeric nanoparticles, for targeted drug delivery. dovepress.com The quinoline moiety is a known pharmacophore found in many therapeutic agents, and its incorporation into a nanodelivery system could improve the bioavailability and reduce the side effects of existing drugs. nih.govresearchgate.netnih.govnih.gov
| Nanotechnology Application | Proposed Role of this compound | Potential Advantages |
| Nanoparticle Functionalization | Capping agent or surface ligand for metal nanoparticles (e.g., Au, Ag, Pt). | Enhanced stability, controlled size and shape, and potential for catalytic or sensing applications. |
| Nanosensors | Fluorescent probe integrated into a nanosystem. | High sensitivity and selectivity for the detection of specific analytes. |
| Drug Delivery Systems | Component of nanocarriers (e.g., liposomes, polymeric nanoparticles). | Improved drug loading, targeted delivery, and controlled release. |
| Nano-catalysis | Precursor for the synthesis of catalytically active nanoparticles. | High surface area, enhanced reactivity, and ease of separation and recycling. researchgate.net |
Development of Multifunctional Materials
The development of multifunctional materials based on this compound is another exciting frontier for future research. The combination of the quinoline and phenyl ethanone moieties in a single molecule provides a foundation for creating materials with a unique combination of optical, electronic, and biological properties. researchgate.netnih.govnih.govfrontiersin.org
A key area of investigation would be the photophysical properties of this compound and its derivatives. Quinoline-based materials are known for their fluorescence and phosphorescence, making them attractive candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. nih.gov Future studies could focus on synthesizing a series of derivatives with tailored emission wavelengths and quantum yields.
Furthermore, the self-assembly of this compound and its derivatives into supramolecular structures could lead to the development of novel soft materials, such as gels, liquid crystals, or nanofibers. The interplay of π-π stacking interactions from the aromatic rings and hydrogen bonding possibilities could be exploited to control the morphology and properties of these materials.
| Material Type | Key Property to Investigate | Potential Application |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, quantum efficiency, and color purity. | Display technology and solid-state lighting. |
| Fluorescent Probes | Sensitivity and selectivity of fluorescence response to specific analytes. | Chemical sensing and bioimaging. |
| Liquid Crystals | Mesophase behavior and response to external stimuli. | Optical switches and displays. |
| Conducting Polymers | Electrical conductivity and charge transport properties. | Organic electronics and sensors. |
Catalyst Design and Application
The design and application of catalysts based on this compound represent a significant and underexplored research avenue. The quinoline scaffold is a well-established ligand in organometallic catalysis, and the unique structure of this compound could lead to the development of novel catalysts with enhanced activity and selectivity. nih.govrsc.org
Future research could focus on the synthesis of coordination complexes of this compound with various transition metals, such as palladium, ruthenium, rhodium, and iridium. The catalytic activity of these complexes could then be evaluated in a range of organic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalization reactions. The electronic and steric properties of the ligand could be fine-tuned through functionalization of the quinoline or phenyl rings to optimize catalytic performance.
Moreover, the development of chiral derivatives of this compound could open up possibilities in asymmetric catalysis. By introducing a chiral center, for example, through the asymmetric reduction of the ketone, it may be possible to create chiral ligands for enantioselective catalysis, which is of great importance in the synthesis of pharmaceuticals and fine chemicals.
| Catalysis Area | Proposed Catalyst Design | Target Reaction |
| Cross-Coupling Reactions | Palladium or nickel complexes with this compound as a ligand. | Suzuki, Heck, and Sonogashira couplings. |
| Asymmetric Hydrogenation | Chiral ruthenium or rhodium complexes with a chiral derivative of the compound as a ligand. | Enantioselective reduction of ketones and olefins. |
| Photocatalysis | Use of the compound as an organic photocatalyst or as a ligand in a photocatalytic system. | Light-driven organic transformations. |
| C-H Activation | Iridium or rhodium complexes with the compound as a directing group-containing ligand. | Site-selective functionalization of unactivated C-H bonds. |
Emerging Theoretical Approaches in Compound Design and Prediction
Emerging theoretical and computational approaches are set to play a pivotal role in guiding the future design and prediction of the properties of this compound and its derivatives. acs.orgacs.org These in silico methods can accelerate the discovery of new materials and bioactive compounds by providing insights into their structure-property relationships. arxiv.orgresearchgate.netaip.org
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, molecular orbitals, and photophysical properties of this compound. rsc.orgnih.govproquest.comdntb.gov.uaresearchgate.net These calculations can help to rationalize experimental observations and guide the design of new derivatives with desired optical and electronic properties. For example, TD-DFT can be used to predict the absorption and emission spectra of potential fluorescent probes or OLED materials.
Molecular dynamics (MD) simulations could be used to study the self-assembly behavior of this compound derivatives and their interactions with biological macromolecules. These simulations can provide valuable information on the formation of supramolecular structures and the binding modes of potential drug candidates.
Furthermore, the application of machine learning and artificial intelligence (AI) in materials discovery could be a transformative approach. acs.orgaip.org By training machine learning models on existing data for quinoline derivatives, it may be possible to predict the properties of new, unsynthesized derivatives of this compound, thereby accelerating the design and discovery of novel compounds with targeted functionalities. arxiv.orgaip.org
| Theoretical Approach | Predicted Property | Potential Impact |
| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, and reactivity descriptors. | Understanding of chemical reactivity and guidance for synthetic modifications. rsc.orgnih.govproquest.com |
| Time-Dependent DFT (TD-DFT) | Excited-state properties, including absorption and emission spectra. | Design of new photophysically active materials for OLEDs and sensors. nih.govproquest.comdntb.gov.ua |
| Molecular Docking | Binding affinity and mode of interaction with biological targets. | Identification of potential therapeutic targets and rational drug design. |
| Molecular Dynamics (MD) Simulations | Self-assembly behavior and conformational dynamics. | Understanding the formation of nanomaterials and interactions with membranes. |
| Machine Learning (ML) | High-throughput screening of virtual libraries for desired properties. | Accelerated discovery of new materials and bioactive compounds. acs.orgarxiv.orgaip.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[3-(3-Quinolinyl)phenyl]ethanone, and how do reaction conditions influence yield?
- Methodology : The primary synthetic route involves a condensation reaction between 7-chloro-2-methylquinoline and 3-acetylbenzaldehyde under acidic conditions, as described in a patented process . Key factors include:
- Catalyst selection : Aluminum chloride (AlCl₃) is critical for Friedel-Crafts acylation steps to activate electrophilic intermediates.
- Solvent optimization : Chlorinated solvents (e.g., dichloromethane) enhance reactivity for intermediate steps like hexamethylenetetramine-mediated transformations .
- Yield optimization : Temperature control (reflux conditions) and stoichiometric ratios (1:1.2 for quinoline derivatives) are critical. Post-synthesis purification via column chromatography is recommended .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Analytical workflow :
- Mass spectrometry (MS) : Electron ionization (EI) at 70 eV provides molecular ion peaks (e.g., m/z 297 for the parent compound) and fragmentation patterns .
- Gas chromatography (GC) : Retention indices under reduced pressure (e.g., 382.2 K at 0.016 bar) correlate with purity .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and acetyl carbonyl carbons (δ ~200 ppm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Safety measures :
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., chlorinated solvents) .
- Waste disposal : Segregate halogenated waste and coordinate with certified biohazard disposal services .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., over-acylation or ring substitution)?
- Experimental design :
- Catalyst modulation : Substitute AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce electrophilic overactivation .
- Temperature gradients : Stepwise heating (40°C → 80°C) minimizes premature intermediate decomposition .
- In situ monitoring : Use thin-layer chromatography (TLC) at 30-minute intervals to track reaction progress .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or GC retention shifts) be resolved?
- Data reconciliation strategies :
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian .
- Isotopic labeling : Deuterated solvents (e.g., DMSO-d₆) clarify ambiguous proton environments in crowded aromatic regions .
- Cross-technique correlation : Overlay GC-MS and high-performance liquid chromatography (HPLC) data to confirm compound identity .
Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?
- Research applications :
- Scaffold modification : The quinoline moiety serves as a ATP-binding pocket targeting group in kinase inhibitors. Introduce substituents (e.g., fluoro or methoxy groups) to enhance selectivity .
- Biological assays : Test inhibitory activity against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values <100 nM indicate high potency .
- Metabolic stability : Assess hepatic microsome clearance rates to optimize pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
